N-(2,4-dimethylphenyl)-2-(3-formylphenoxy)acetamide
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Overview
Description
N-(2,4-dimethylphenyl)-2-(3-formylphenoxy)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a phenyl group substituted with two methyl groups at the 2 and 4 positions, a formyl group attached to a phenoxy moiety, and an acetamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-2-(3-formylphenoxy)acetamide typically involves the following steps:
Formation of the Phenoxyacetamide Backbone: This can be achieved by reacting 3-formylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide to form 3-formylphenoxyacetic acid. This intermediate is then converted to its corresponding acyl chloride using reagents like thionyl chloride.
Amidation Reaction: The acyl chloride is then reacted with 2,4-dimethylaniline in the presence of a base such as triethylamine to form the desired amide.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-2-(3-formylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 2-(3-carboxyphenoxy)-N-(2,4-dimethylphenyl)acetamide.
Reduction: 2-(3-hydroxymethylphenoxy)-N-(2,4-dimethylphenyl)acetamide.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-2-(3-formylphenoxy)acetamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The formyl group can act as a reactive site for forming covalent bonds with nucleophilic residues in proteins, potentially leading to inhibition or modulation of enzyme activity.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dimethylphenyl)-2-(3-hydroxyphenoxy)acetamide: Similar structure but with a hydroxyl group instead of a formyl group.
N-(2,4-dimethylphenyl)-2-(3-nitrophenoxy)acetamide: Contains a nitro group instead of a formyl group.
N-(2,4-dimethylphenyl)-2-(3-methoxyphenoxy)acetamide: Features a methoxy group in place of the formyl group.
Uniqueness
N-(2,4-dimethylphenyl)-2-(3-formylphenoxy)acetamide is unique due to the presence of the formyl group, which can undergo specific reactions that other similar compounds cannot. This makes it a valuable intermediate in organic synthesis and a potential candidate for developing new materials and pharmaceuticals.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(3-formylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-12-6-7-16(13(2)8-12)18-17(20)11-21-15-5-3-4-14(9-15)10-19/h3-10H,11H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSQYKVDHUWNEGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)COC2=CC=CC(=C2)C=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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